

3-Morpholinobenzoic acid CAS number and physical properties

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Compound of Interest

Compound Name: 3-Morpholinobenzoic Acid

Cat. No.: B1351238

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An In-depth Technical Guide to 3-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Morpholinobenzoic acid**, a versatile building block in medicinal chemistry and material science. This document details its physical properties, potential synthetic and analytical methodologies, and its role as a scaffold for biologically active molecules.

Core Data Presentation

Physical and Chemical Properties of 3-Morpholinobenzoic Acid

A summary of the key quantitative data for **3-Morpholinobenzoic acid** (CAS Number: 215309-00-5) is presented below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	215309-00-5	[1][2][3][4]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1][2][3][4]
Molecular Weight	207.23 g/mol	[1][2][3][4]
Appearance	White to brown powder	[1][4]
Melting Point	161-170 °C	[1][4]
pKa (Predicted)	3.53 ± 0.10	[4]
Density (Predicted)	1.253 ± 0.06 g/cm ³	[4]
Purity	≥ 97% (HPLC)	[1]
Storage Temperature	0-8 °C or Room Temperature (Sealed in dry conditions)	[1][4]

Experimental Protocols

While a specific, detailed, and universally adopted protocol for the synthesis and analysis of **3-Morpholinobenzoic acid** is not readily available in a single source, the following methodologies are based on established chemical principles and protocols for structurally similar compounds. These should serve as a strong starting point for laboratory work, with the understanding that optimization may be necessary.

Synthesis of 3-Morpholinobenzoic Acid

A plausible synthetic route to **3-Morpholinobenzoic acid** is via a nucleophilic aromatic substitution reaction between a 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-bromobenzoic acid) and morpholine, or through a Buchwald-Hartwig amination.

Example Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for the synthesis of N-aryl morpholines.

Materials:

- 3-Fluorobenzoic acid (1 equivalent)
- Morpholine (2.5 equivalents)
- Potassium carbonate (K_2CO_3) (2.5 equivalents)
- Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
- Deionized water
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add 3-fluorobenzoic acid, potassium carbonate, and DMSO.
- Add morpholine to the reaction mixture.
- Heat the mixture to 100-150 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the mixture into a beaker of water and acidify to a pH of approximately 4-5 with 1M HCl to precipitate the product.
- Collect the crude product by vacuum filtration and wash with water.
- For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Analytical Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **3-Morpholinobenzoic acid**.

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

Expected 1H NMR Spectral Data (in DMSO- d_6):

- Aromatic protons: Signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring will exhibit splitting patterns dependent on their substitution.
- Morpholine protons: Two multiplets or broad singlets corresponding to the $-CH_2-N-$ and $-CH_2-O-$ groups, typically in the regions of δ 3.1-3.3 ppm and δ 3.6-3.8 ppm, respectively.
- Carboxylic acid proton: A broad singlet at $\delta > 10$ ppm, which is exchangeable with D_2O .

Expected ^{13}C NMR Spectral Data (in DMSO- d_6):

- Carbonyl carbon: A signal in the range of δ 165-175 ppm.
- Aromatic carbons: Multiple signals in the aromatic region (δ 110-155 ppm).
- Morpholine carbons: Two signals corresponding to the $-CH_2-N-$ and $-CH_2-O-$ carbons, typically around δ 47-50 ppm and δ 65-68 ppm, respectively.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **3-Morpholinobenzoic acid** and for monitoring reaction progress.

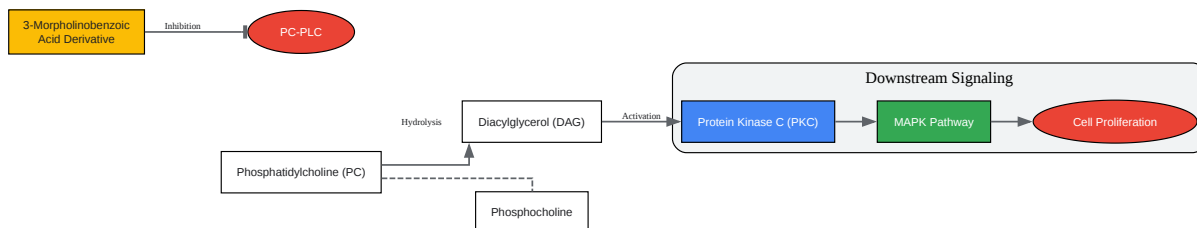
Example HPLC Method:

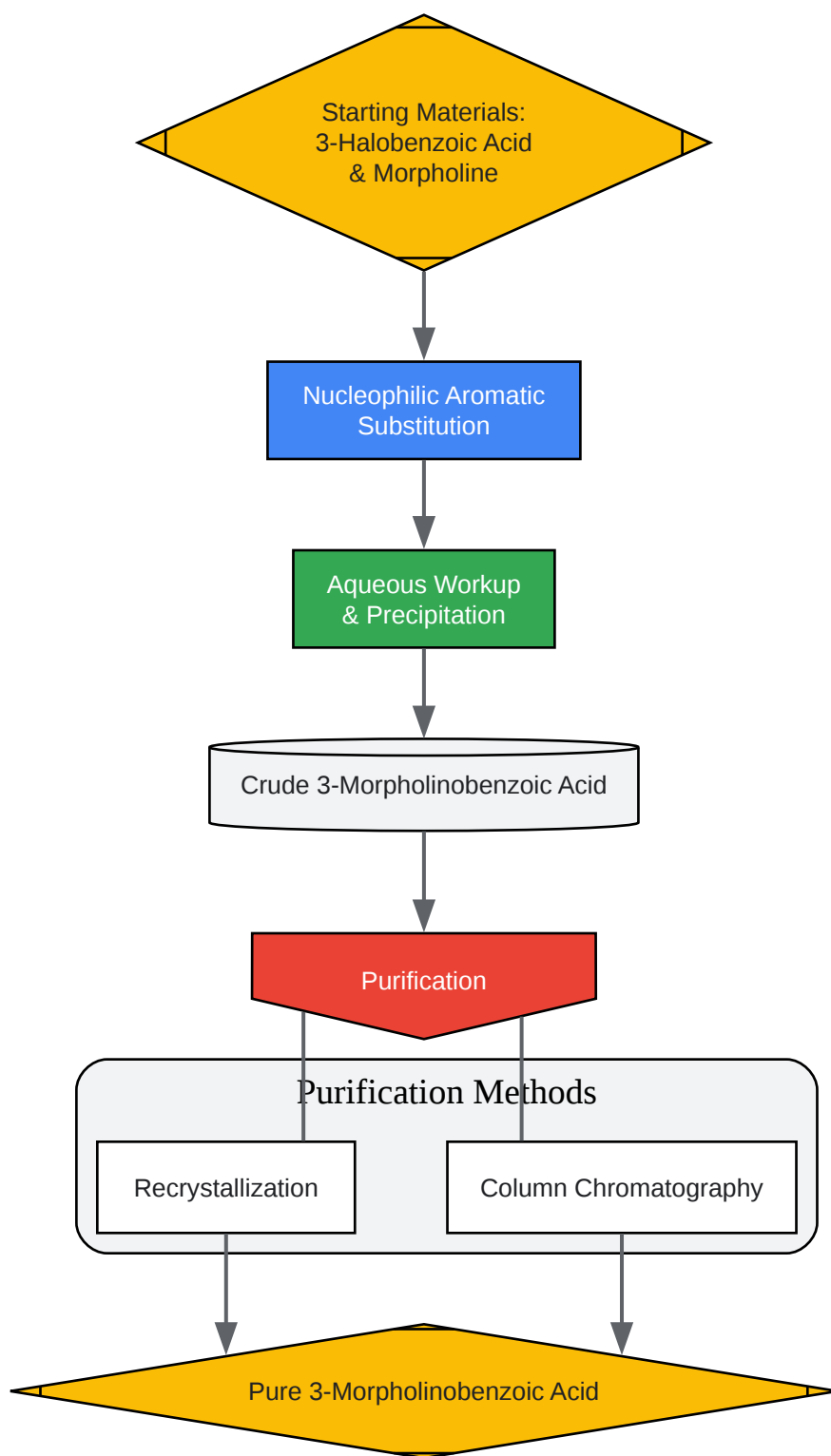
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Biological Context and Signaling Pathways

3-Morpholinobenzoic acid serves as a crucial scaffold in the development of inhibitors for various biological targets. One such target is Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.

Inhibition of PC-PLC by compounds derived from the **3-Morpholinobenzoic acid** scaffold can disrupt downstream signaling pathways that are critical for tumor growth. The simplified signaling cascade is illustrated below.





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